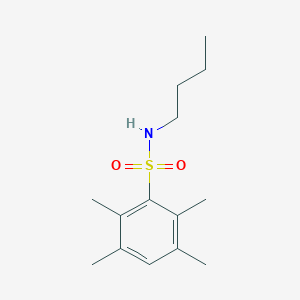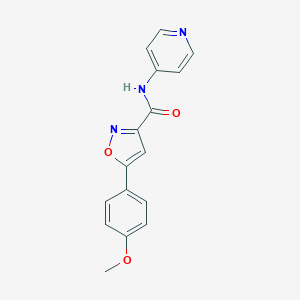![molecular formula C20H25N3O5S2 B257490 2-({[3-(acetylamino)-4-methoxyphenyl]sulfonyl}amino)-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B257490.png)
2-({[3-(acetylamino)-4-methoxyphenyl]sulfonyl}amino)-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({[3-(acetylamino)-4-methoxyphenyl]sulfonyl}amino)-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, also known as TAK-659, is a small molecule inhibitor that targets the protein tyrosine kinase (PTK) signaling pathway. It is a potent and selective inhibitor of the Bruton's tyrosine kinase (BTK), which plays a crucial role in the development and function of B cells. TAK-659 has shown promise in the treatment of various B cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL).
Mécanisme D'action
BTK is a key component of the B cell receptor (BCR) signaling pathway, which plays a critical role in the development and function of B cells. Upon activation of the BCR, BTK is recruited to the plasma membrane, where it phosphorylates downstream targets, leading to activation of various signaling pathways. Inhibition of BTK by 2-({[3-(acetylamino)-4-methoxyphenyl]sulfonyl}amino)-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide blocks this signaling cascade, leading to decreased proliferation and survival of malignant B cells.
Biochemical and Physiological Effects
2-({[3-(acetylamino)-4-methoxyphenyl]sulfonyl}amino)-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to selectively inhibit BTK activity, with minimal off-target effects on other kinases. This selectivity is thought to contribute to its favorable safety profile in preclinical studies. In addition, 2-({[3-(acetylamino)-4-methoxyphenyl]sulfonyl}amino)-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to penetrate the blood-brain barrier, suggesting potential utility in the treatment of central nervous system (CNS) lymphomas.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of 2-({[3-(acetylamino)-4-methoxyphenyl]sulfonyl}amino)-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in lab experiments include its potency and selectivity for BTK, as well as its ability to induce tumor regression in preclinical models of B cell malignancies. However, its limitations include the need for further optimization of dosing and scheduling, as well as the potential for resistance to develop over time.
Orientations Futures
For research on 2-({[3-(acetylamino)-4-methoxyphenyl]sulfonyl}amino)-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide include evaluation of its safety and efficacy in clinical trials, as well as further optimization of dosing and scheduling. In addition, combination therapy with other agents that target the BCR signaling pathway, such as PI3K inhibitors or anti-CD20 monoclonal antibodies, may enhance the therapeutic efficacy of 2-({[3-(acetylamino)-4-methoxyphenyl]sulfonyl}amino)-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. Finally, the potential utility of 2-({[3-(acetylamino)-4-methoxyphenyl]sulfonyl}amino)-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in the treatment of CNS lymphomas warrants further investigation.
Méthodes De Synthèse
The synthesis of 2-({[3-(acetylamino)-4-methoxyphenyl]sulfonyl}amino)-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves a multi-step process that begins with the reaction of 3-amino-4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide to form the amide linkage. The resulting product is then treated with sulfonyl chloride to form the sulfonamide linkage. The final step involves acetylation of the primary amine to yield 2-({[3-(acetylamino)-4-methoxyphenyl]sulfonyl}amino)-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide.
Applications De Recherche Scientifique
2-({[3-(acetylamino)-4-methoxyphenyl]sulfonyl}amino)-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been extensively studied in preclinical models of B cell malignancies. In vitro studies have demonstrated its ability to inhibit BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of malignant B cells. In vivo studies have shown that 2-({[3-(acetylamino)-4-methoxyphenyl]sulfonyl}amino)-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can induce tumor regression in mouse models of CLL and MCL. These findings have led to the initiation of clinical trials to evaluate the safety and efficacy of 2-({[3-(acetylamino)-4-methoxyphenyl]sulfonyl}amino)-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in patients with B cell malignancies.
Propriétés
Nom du produit |
2-({[3-(acetylamino)-4-methoxyphenyl]sulfonyl}amino)-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
|---|---|
Formule moléculaire |
C20H25N3O5S2 |
Poids moléculaire |
451.6 g/mol |
Nom IUPAC |
2-[(3-acetamido-4-methoxyphenyl)sulfonylamino]-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C20H25N3O5S2/c1-4-21-19(25)18-14-7-5-6-8-17(14)29-20(18)23-30(26,27)13-9-10-16(28-3)15(11-13)22-12(2)24/h9-11,23H,4-8H2,1-3H3,(H,21,25)(H,22,24) |
Clé InChI |
QHTLZHMQKABUNQ-UHFFFAOYSA-N |
SMILES |
CCNC(=O)C1=C(SC2=C1CCCC2)NS(=O)(=O)C3=CC(=C(C=C3)OC)NC(=O)C |
SMILES canonique |
CCNC(=O)C1=C(SC2=C1CCCC2)NS(=O)(=O)C3=CC(=C(C=C3)OC)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-acetyl-6-methoxy-2-methyl-1-(methylsulfonyl)-1H-indol-5-yl]methanesulfonamide](/img/structure/B257407.png)
![Ethyl 5-[cyclohexanecarbonyl(methylsulfonyl)amino]-2-methyl-1-methylsulfonylindole-3-carboxylate](/img/structure/B257408.png)

![1-[(2,5-Dibromophenyl)sulfonyl]proline](/img/structure/B257419.png)
![2-Hydroxy-5-{[(4-iodophenyl)sulfonyl]amino}benzoic acid](/img/structure/B257421.png)
![1-(4-Tert-butylphenyl)-6-methoxy-2-[2-(4-morpholinyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B257428.png)
![N-[4-(4-isobutoxyphenyl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B257429.png)
![2-bromo-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B257430.png)
![N-(3-methoxypropyl)-2-[(3-methylbutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B257432.png)

![Allyl 2-({[5-chloro-2-(methylsulfanyl)-4-pyrimidinyl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B257435.png)
![2-Tert-butyl-5-[(4-methylphenyl)sulfanyl]-1,3-oxazole-4-carbonitrile](/img/structure/B257437.png)
![N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide](/img/structure/B257454.png)
![N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)butanamide](/img/structure/B257456.png)